1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
This compound features a piperidine core substituted with a dimethylamino-pyrazinyl group via an ether linkage, coupled to a pyridin-3-yl ethanone moiety. Its molecular formula is C19H24N4O3 (molecular weight: ~356.4 g/mol), as inferred from structurally related compounds in and .
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)17-18(21-9-8-20-17)25-15-6-4-10-23(13-15)16(24)11-14-5-3-7-19-12-14/h3,5,7-9,12,15H,4,6,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAIORNMVAPDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The compound's structure includes a piperidine ring, a pyrazine moiety, and a pyridine group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound may involve interactions with various biological targets, including receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the piperidine and pyrazine components may influence binding affinity and selectivity for specific targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or receptors involved in cellular signaling pathways.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
- Neuropharmacological Effects : The dimethylamino group may enhance central nervous system activity, offering potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related piperidine derivatives on FaDu hypopharyngeal tumor cells. The findings indicated that compounds structurally similar to this compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin .
Case Study 2: Neuropharmacological Assessment
In vitro assays demonstrated that a related compound significantly inhibited acetylcholinesterase activity, suggesting potential for cognitive enhancement in Alzheimer's disease models. The structural components were critical for the observed bioactivity .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines.
Key Findings:
- HeLa Cells: Demonstrated an IC50 value as low as 0.02 mM, indicating strong cytotoxicity.
- Murine Leukemia (L1210): Significant inhibition was observed, suggesting potential utility in hematological malignancies.
Structure-Activity Relationship (SAR)
The structure of the compound significantly impacts its biological activity. Modifications in the chemical structure can enhance or reduce efficacy:
| Modification Type | Impact on Activity |
|---|---|
| Pyrrolidine Substitutions | Alterations at the C-2 position affect potency significantly. |
| Methoxy Substituents | Enhances interaction with target proteins, improving bioactivity. |
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Cancer Cell Lines:
- A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.
-
Mechanistic Insights:
- Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(2E)-1-(3-{[3-(Dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 2035008-29-6)
- Key Difference: Replaces pyridin-3-yl ethanone with a furan-prop-en-one group.
- Molecular weight is 342.39 g/mol (C18H22N4O3) .
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone (CAS 2034318-03-9)
- Key Difference : Piperidine replaced with pyrrolidine (5-membered ring vs. 6-membered piperidine).
- Impact : Reduced ring size may increase steric hindrance and alter conformational flexibility, affecting target engagement. The 3-methoxyphenyl substituent enhances lipophilicity (logP) compared to pyridin-3-yl .
Substituent Modifications
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
- Key Difference : 4-Fluorophenyl replaces pyridin-3-yl.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability. Molecular weight is 344.4 g/mol (C18H21FN4O2) .
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone (CAS 74768-71-8)
- Key Difference : Lacks the piperidine-pyrazine moiety.
Functional Group Additions
1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1)
- Key Difference: Amino-ethoxymethyl side chain on piperidine.
- Impact: The polar amino-ethoxy group may improve solubility but could reduce blood-brain barrier penetration. Molecular weight is 200.28 g/mol (C10H20N2O2) .
Pharmacological and Physicochemical Data Comparison
Research Findings and Implications
- Antiviral Potential: Compounds with pyrazine-piperidine motifs (e.g., ’s entries 127–132) show strong binding to viral targets like SARS-CoV-2 proteases. The dimethylamino group in the target compound may similarly enhance binding affinity .
- Solubility and Bioavailability: Piperidine-based compounds (e.g., CAS 1353971-67-1) with polar substituents exhibit improved aqueous solubility, suggesting the target compound’s pyridine-ethanone moiety could balance lipophilicity and solubility .
- Synthetic Accessibility : and highlight reductive amination and condensation as viable routes for analogous compounds, implying feasible synthesis for the target molecule .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, leveraging nucleophilic substitution and condensation. A plausible route includes:
- Step 1: Functionalization of pyrazine and pyridine precursors. For example, 3-(dimethylamino)pyrazin-2-ol can be synthesized via methylation of pyrazine derivatives using methyl iodide as a methylating agent .
- Step 2: Formation of the piperidinyl ether linkage via nucleophilic substitution, where the hydroxyl group of the pyrazine derivative reacts with a halogenated piperidine intermediate (e.g., 3-chloropiperidine) under basic conditions .
- Step 3: Coupling the piperidine intermediate with a pyridyl ethanone derivative. This may involve Grignard reactions or ketone alkylation, as seen in analogous ethanone syntheses .
- Key Conditions: Use anhydrous solvents, controlled temperatures (e.g., 0–50°C), and catalysts like piperidine for condensation steps .
Basic: How should researchers characterize the compound’s structure?
Methodological Answer:
- X-ray Crystallography: Definitive structural confirmation can be achieved via single-crystal X-ray diffraction, as demonstrated for structurally related pyrazoles and piperidine derivatives .
- Spectroscopy:
- NMR: Assign peaks for dimethylamino (δ ~2.8–3.2 ppm), pyridyl protons (δ ~7.5–8.5 ppm), and piperidinyl protons (δ ~1.5–3.5 ppm).
- FT-IR: Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ether (C-O-C) linkages (~1100–1250 cm⁻¹).
- Computational Validation: Density Functional Theory (DFT) calculations can validate bond lengths and angles against experimental data .
Advanced: How can reaction yields be optimized for the piperidinyl ether formation?
Methodological Answer:
- Temperature Control: Heating to 50°C during substitution reactions improves solubility and reaction kinetics, as shown in similar piperidine-based syntheses (yield: 52.7% under optimized conditions) .
- Catalytic Enhancement: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
- Stoichiometric Precision: Maintain a 1:1.2 molar ratio of pyrazine derivative to halogenated piperidine to minimize side reactions .
- Workup Strategies: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to eliminate unreacted starting materials .
Advanced: How to resolve contradictions in spectroscopic data for the dimethylamino-pyrazine moiety?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (DFT or Hartree-Fock methods) to confirm chemical shifts and coupling constants .
- Isotopic Labeling: Use ¹⁵N-labeled dimethylamino groups to distinguish overlapping signals in crowded spectra.
- Crystallographic Alignment: Overlay X-ray-derived bond angles with NMR-derived NOE (Nuclear Overhauser Effect) data to resolve spatial ambiguities .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions .
- Ventilation: Ensure adequate airflow (≥6 air changes/hour) to mitigate inhalation risks, particularly given the compound’s potential respiratory toxicity .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage: Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced: How to assess the compound’s potential bioactivity?
Methodological Answer:
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs, leveraging structural analogs (e.g., pyrazine-piperidine hybrids) .
- In Vitro Assays:
- Data Interpretation: Compare results with structurally related compounds (e.g., pyridyl ethanones) to identify SAR trends .
Advanced: How to troubleshoot low purity during final purification?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
